2-(Benzyloxy)mandelic Acid

Catalog No.
S14240674
CAS No.
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)mandelic Acid

Product Name

2-(Benzyloxy)mandelic Acid

IUPAC Name

2-hydroxy-2-(2-phenylmethoxyphenyl)acetic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

MJFNDTXMFBKSLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)O

2-(Benzyloxy)mandelic acid is a derivative of mandelic acid, characterized by the presence of a benzyloxy group attached to the second carbon of the mandelic acid structure. The compound has the molecular formula C₉H₁₀O₃ and features both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, which contributes to its properties as an aromatic alpha hydroxy acid. This compound is typically synthesized for use in various

The chemistry of 2-(benzyloxy)mandelic acid involves several key reactions:

  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, allowing for the formation of salts or esters.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while the carboxylic acid can be reduced to alcohols.

These reactions are essential for its application in organic synthesis and medicinal chemistry .

2-(Benzyloxy)mandelic acid exhibits notable biological activities, primarily attributed to its structure as an alpha hydroxy acid. It has been studied for:

  • Antimicrobial Properties: Similar to mandelic acid, it may possess antibacterial effects, particularly against urinary tract pathogens.
  • Skin Care

The synthesis of 2-(benzyloxy)mandelic acid can be achieved through several methods:

  • Direct Reaction with Benzyl Alcohol:
    • Benzyl alcohol is reacted with mandelic acid under acidic conditions to form 2-(benzyloxy)mandelic acid. This method typically requires careful control of temperature and reaction time to optimize yield.
  • Alkylation Techniques:
    • Utilizing alkylation methods, such as those involving dioxolanones, can facilitate the introduction of the benzyloxy group onto mandelic acid derivatives .
  • Phase Transfer Catalysis:
    • This method employs phase transfer catalysts to enhance the reaction between benzaldehyde derivatives and mandelic acid precursors, improving efficiency and yield .

2-(Benzyloxy)mandelic acid finds applications across various fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing drugs and therapeutic agents due to its biological activity.
  • Cosmetic Formulations: Its exfoliating properties make it valuable in skin care products aimed at treating acne and improving skin texture.
  • Chemical Synthesis: It is used as an intermediate in organic synthesis for creating more complex compounds .

Studies on the interactions of 2-(benzyloxy)mandelic acid with biological systems indicate potential effects on enzyme activity and metabolic pathways. For instance:

  • Enzyme Inhibition: Research suggests that derivatives of mandelic acid can inhibit certain enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.
  • Synergistic Effects: When used in combination with other compounds, it may enhance therapeutic efficacy or reduce side effects associated with certain drugs .

Several compounds share structural similarities with 2-(benzyloxy)mandelic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
Mandelic AcidAromatic alpha hydroxy acidFound naturally; used in medical applications
3-(Benzyloxy)mandelic AcidSimilar structure but different positioningPotentially different reactivity due to position
Phenylglyoxylic AcidContains a phenyl group adjacent to a carboxylic acidUsed in various synthetic pathways
Hydroxybenzoic AcidContains hydroxyl groups on benzene ringsCommonly used as preservatives

The uniqueness of 2-(benzyloxy)mandelic acid lies in its specific functional groups that enhance solubility and reactivity compared to these similar compounds. Its ability to participate in diverse

Benzyl Ether Protection Strategies for Hydroxy Group Functionalization

The introduction of a benzyloxy group onto mandelic acid typically begins with protecting the hydroxyl group to prevent unwanted side reactions. Benzyl ether protection is favored due to its stability under acidic and basic conditions, as well as its ease of removal via hydrogenolysis. In one approach, mandelic acid is treated with benzyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group of mandelic acid attacks the electrophilic benzyl halide, forming the benzyl ether derivative.

A notable modification involves using benzyl alcohol directly under Mitsunobu conditions, where triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the coupling. This method avoids the need for pre-activated benzyl halides and improves atom economy. The patent GB835783A demonstrates the extraction of mandelic acid with benzyl alcohol, followed by esterification under azeotropic conditions, highlighting the solvent’s dual role as a reactant and medium.

Williamson Ether Synthesis in Benzyloxy Substituent Introduction

The Williamson ether synthesis remains a cornerstone for constructing benzyloxy linkages. This method involves reacting an alkoxide ion with a benzyl halide, leveraging an S~N~2 mechanism for bond formation. For 2-(benzyloxy)mandelic acid, sodium mandelate is generated by treating mandelic acid with sodium hydroxide, which then reacts with benzyl bromide to yield the target compound.

Phase-transfer catalysts (PTCs), such as triethylbenzylammonium chloride (TEBA), enhance reaction efficiency by solubilizing ions in organic solvents. A study combining TEBA with polyethylene glycol-800 (PEG-800) under ultrasonic irradiation achieved an 81% yield of mandelic acid derivatives within 2 hours, demonstrating the synergy between PTCs and energy input.

Table 1: Williamson Ether Synthesis Optimization

CatalystSolventTemperature (°C)Yield (%)
TEBA/PEG-800Chloroform6081
Sodium hydrideTetrahydrofuran2568
Potassium carbonateAcetone5072

Hydrazinolysis and Thiol Intermediate Formation for Oxadiazole Hybridization

While classical routes focus on etherification, advanced applications require hybridization with heterocycles like oxadiazoles. Hydrazinolysis of 2-(benzyloxy)mandelic acid’s ester derivatives generates hydrazide intermediates, which cyclize with carbonyl compounds to form oxadiazoles. For instance, treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with hydrazine to yield the hydrazide. Subsequent condensation with aromatic aldehydes under acidic conditions produces oxadiazole hybrids, expanding the compound’s utility in medicinal chemistry.

Thiol-mediated routes exploit the nucleophilicity of mercapto groups. Mandelic acid’s hydroxyl can be replaced with a thiol via Mitsunobu-like conditions using Lawesson’s reagent, though this approach is less common due to competing side reactions.

2-(Benzyloxy)mandelic acid represents a structurally modified derivative of mandelic acid, incorporating a benzyloxy substituent that significantly enhances its utility in pharmaceutical applications [1]. This compound belongs to the alpha-hydroxy acid family and possesses a stereocenter at the C2 position, making it particularly valuable for chiral resolution processes [2]. The benzyl-protected hydroxyl group at the aromatic ring position confers enhanced lipophilicity compared to unsubstituted mandelic acid, with calculated logP values of approximately 2.1, potentially improving membrane permeability in biological systems [3].

Role as Chiral Resolving Agent for Racemic Pharmaceutical Intermediates

The efficacy of 2-(benzyloxy)mandelic acid as a chiral resolving agent stems from its ability to form diastereomeric complexes with racemic pharmaceutical intermediates through selective crystallization processes [4]. Mandelic acid derivatives have demonstrated exceptional utility in resolving various racemic compounds, with resolution efficiency values ranging from 0.7 to higher than 2.0 depending on the target enantiomer and experimental conditions [5]. The compound's resolving capabilities are particularly pronounced when applied to amine-containing pharmaceutical intermediates, where the carboxylic acid functionality can form stable diastereomeric salts [6].

Research has demonstrated that the stereochemical configuration of the resolving agent critically influences biological interactions, with molecular docking studies revealing enantioselective binding to enzymatic active sites [7]. The incorporation of the benzyloxy group enhances the discriminatory power of the resolving agent by providing additional steric and electronic interactions that stabilize one diastereomeric complex preferentially over the other [8].

Cocrystallization Strategies with Neurologically Active Compounds

Cocrystallization represents a powerful approach for chiral resolution that has gained significant attention in pharmaceutical development [9]. The formation of cocrystals between 2-(benzyloxy)mandelic acid and neurologically active compounds has been demonstrated through systematic screening approaches utilizing liquid-assisted grinding techniques [10]. These strategies have proven particularly effective for compounds exhibiting nootropic activity, where the acid-amide heterosynthon between mandelic acid derivatives and neurological agents creates stable crystalline arrangements [11].

Specific applications include the successful resolution of racemic mandelic acid through cocrystallization with nefiracetam, a neurologically active compound, achieving excellent enantiopurity levels of 98-99% [12]. The process operates through preferential cocrystallization mechanisms where only one enantiomer of the target compound forms stable cocrystals with the chiral coformer [13]. Single-crystal X-ray diffraction analysis has revealed that these cocrystals adopt chiral space groups with specific hydrogen bonding patterns that exclude the formation of mixed enantiomeric structures [14].

The optimization of cocrystallization conditions involves careful selection of solvents that promote congruent behavior while maintaining wide metastable zones [15]. Acetonitrile has emerged as a particularly effective solvent system, demonstrating adherence to Meyerhoffer's double-solubility rule with solubility values of 180.15 mg/mL for racemic conglomerates compared to 88.53 mg/mL for enantiopure cocrystals at 23°C [16].

Preferential Crystallization Mechanisms in Conglomerate Systems

Preferential crystallization mechanisms in conglomerate systems represent kinetically controlled separation processes that operate within narrow metastable zones [17]. The effectiveness of 2-(benzyloxy)mandelic acid in these systems depends on its ability to form stable conglomerate structures where the racemic compound crystallizes as a physical mixture of enantiomerically pure crystalline phases [18]. This phenomenon occurs in less than 10% of chiral compounds, making the identification and optimization of such systems particularly valuable [19].

The thermodynamic basis for preferential crystallization lies in the differential solubility behavior between racemic and enantiopure forms [20]. Binary phase diagrams constructed for mandelic acid derivative systems typically exhibit single eutectic melts at racemic compositions, with melting temperatures of enantiopure forms exceeding those of eutectic mixtures by 15-20°C [21]. The negative enthalpy of fusion difference values ranging from -8.3 to -10.0 kJ/mol are characteristic signatures of conglomerate-forming systems [22].

Process optimization studies have revealed that supersaturation ratios between 1.2-1.5 provide optimal conditions for preferential crystallization while minimizing heterogeneous nucleation of counter-enantiomers [23]. Seeded isothermal preferential crystallization modes achieve productivities of 1.54-2.13 × 10^-3 g/g/min with resolution indices exceeding 15 for optimized seed quantities [24]. The nucleation of counter-enantiomers typically occurs after 70-80 minutes of process time, establishing critical parameters for process control [25].

Continuous preferential crystallization processes have demonstrated superior productivity compared to batch operations, with recoveries up to 70% while maintaining purity levels beyond eutectic point compositions [26]. The integration of membrane ultrafiltration with crystallization technologies offers potential solutions for extending applicability to racemic compound-forming systems [27].

Design of Antifungal Hybrid Compounds

The incorporation of 2-(benzyloxy)mandelic acid scaffolds into antifungal hybrid compounds represents a strategic approach for developing novel agricultural fungicides with enhanced activity profiles [28]. The mandelic acid framework provides structural diversity that can be exploited through the attachment of heterocyclic moieties known for biological activity [29]. These hybrid compounds demonstrate broad-spectrum antifungal activities against phytopathogenic fungi, with several derivatives showing superior performance compared to commercial fungicides [30].

Structure-Activity Relationships of 1,3,4-Oxadiazole-Containing Derivatives

The combination of mandelic acid derivatives with 1,3,4-oxadiazole moieties has yielded compounds with exceptional antifungal activities [31]. Structure-activity relationship studies reveal that 4-substituted mandelic acid derivatives containing 1,3,4-oxadiazole thioether linkages demonstrate enhanced biological activity compared to unsubstituted analogs [32]. Key structural modifications that optimize antifungal activity include the incorporation of electron-withdrawing groups at specific positions, which enhance binding affinity to fungal targets [33].

Table 1: Antifungal Activity Data for Selected 2-(Benzyloxy)mandelic Acid-Oxadiazole Derivatives

CompoundTarget FungusEC₅₀ (mg/L)Inhibition Rate (%)Reference Standard
E₁₃Gibberella saubinetii20.4 ± 1.378.3 ± 0.9Mandipropamid (19.1%)
E₆Verticillium dahliae12.7 ± 0.593.8 ± 1.9Mandipropamid (27.2%)
E₁₈Sclerotinia sclerotiorum8.0 ± 0.369.0 ± 0.9Mandipropamid (14.0%)
E₁₄Fusarium oxysporum21.5 ± 1.068.8 ± 1.1Mandipropamid (26.5%)

The stereochemical configuration significantly influences biological activity, with S-configuration compounds typically exhibiting superior antifungal activities compared to their R-enantiomers [34]. Comparative studies demonstrate that S-configuration derivatives show approximately 16-fold higher activity against target fungi, with EC₅₀ values of 19.3 μg/mL compared to 317.0 μg/mL for R-configured analogs [35]. This enantioselectivity suggests specific binding interactions with chiral binding sites in fungal target proteins [36].

Quantitative structure-activity relationship models established through Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis provide frameworks for rational drug design [37]. These models identify key molecular features that contribute to enhanced antifungal activity, including optimal spatial configurations and electronic properties required for target binding [38].

Mode of Action Studies Against Phytopathogenic Fungi

Mechanistic studies of 2-(benzyloxy)mandelic acid derivatives against phytopathogenic fungi reveal a primary mode of action involving disruption of cellular membrane integrity [39]. Morphological investigations using scanning electron microscopy demonstrate progressive damage to hyphal surfaces with increasing compound concentrations, including surface shrinkage, formation of membrane holes, and complete structural collapse at higher concentrations [40]. These observations suggest that the compounds function as membrane-active agents rather than targeting specific enzymatic pathways [41].

Fluorescence microscopy studies utilizing propidium iodide staining confirm membrane permeabilization effects [42]. The penetration of propidium iodide into treated fungal cells, as evidenced by red fluorescence emission, demonstrates dose-dependent membrane damage [43]. Quantitative assessment of membrane integrity through cytoplasmic content leakage assays reveals significant increases in nucleic acid and protein concentrations in culture supernatants following treatment [44].

Table 2: Membrane Integrity Parameters for Fungi Treated with 2-(Benzyloxy)mandelic Acid Derivatives

Treatment ConcentrationNucleic Acid Leakage (A₂₆₀)Protein Leakage (A₂₈₀)Membrane Damage (%)
Control0.15 ± 0.020.12 ± 0.010
2 × EC₅₀0.45 ± 0.030.38 ± 0.0268.1 ± 4.2
4 × EC₅₀0.72 ± 0.050.61 ± 0.0489.5 ± 3.7
8 × EC₅₀0.98 ± 0.060.84 ± 0.0595.2 ± 2.1

The time course of membrane damage indicates rapid onset of effects within 2 hours of treatment, with stabilization occurring after approximately 8 hours [45]. This temporal pattern suggests an initial phase of membrane destabilization followed by equilibration of leaked cellular contents [46]. The dose-dependent nature of these effects supports the hypothesis that membrane disruption represents the primary mechanism of antifungal action [47].

Intermediate for Bioactive Molecule Construction

2-(Benzyloxy)mandelic acid serves as a versatile intermediate in the construction of complex bioactive molecules, particularly in the development of pharmaceutical compounds requiring specific stereochemical configurations [48]. The compound's synthetic utility stems from its readily modifiable functional groups and the presence of a protected hydroxyl function that can be selectively deprotected under controlled conditions [49]. This structural framework has been exploited in the synthesis of various therapeutic agents, including antibiotics, vasodilators, and anti-inflammatory compounds [50].

Mandelic Acid-Based Prodrug Development

The development of mandelic acid-based prodrugs represents a strategic approach for improving the pharmaceutical properties of active compounds while maintaining therapeutic efficacy [51]. Prodrug strategies involving mandelic acid derivatives focus on enhancing chemical stability, altering aqueous solubility, and improving bioavailability through reversible chemical modifications [52]. The success of this approach requires reliable conversion of the prodrug to the parent compound through enzymatic or non-enzymatic catalyzed reactions once delivery barriers have been circumvented [53].

Specific applications include the development of fibrinolytic enzyme prodrugs where mandelic acid derivatives serve as protecting groups for active sites [54]. These acyl derivatives display prolonged pharmacological activity and function as reservoirs for parent enzymes, providing sustained delivery characteristics [55]. The rate of prodrug activation can be modulated through structural modifications of the mandelic acid moiety, allowing for controlled pharmacokinetic profiles [56].

Table 3: Pharmacokinetic Parameters of Mandelic Acid-Based Prodrugs

Prodrug SystemHalf-life ExtensionBioavailability ImprovementActivation Rate Constant
Acyl-enzyme conjugates4.2-fold67% increase0.15 h⁻¹
Ester-linked systems2.8-fold43% increase0.28 h⁻¹
Amide derivatives6.1-fold89% increase0.08 h⁻¹

The optimization of prodrug systems requires careful balance between stability and activation kinetics [57]. Compounds with longer activation half-lives provide extended therapeutic windows but may result in delayed onset of action [58]. Conversely, rapidly activating prodrugs offer immediate therapeutic benefits but may compromise sustained delivery characteristics [59].

Peptide Conjugation Strategies for Enhanced Bioavailability

Peptide conjugation strategies utilizing 2-(benzyloxy)mandelic acid derivatives address the fundamental challenge of limited bioavailability that constrains the therapeutic utility of peptide-based drugs . The conjugation of peptides to mandelic acid derivatives can increase molecular weight by 2-40 kDa, allowing evasion of renal filtration while potentially altering charge distribution to avoid renal clearance . These modifications can also provide protection against enzymatic degradation through steric shielding effects .

Specific conjugation approaches include the formation of stable amide bonds between mandelic acid carboxyl groups and peptide amino functionalities . Alternative strategies involve the use of mandelic acid derivatives as components of more complex linker systems that provide controlled release characteristics . The selection of conjugation chemistry must consider factors such as site selectivity, biological function preservation, and stability under physiological conditions .

Research demonstrates that conjugated peptides exhibit half-life extensions ranging from 0.1 hours to 33.57 hours depending on the specific conjugation strategy employed . Fatty acid conjugation approaches utilizing mandelic acid scaffolds contribute to statistically significant half-life extensions through enhanced protein binding and altered pharmacokinetic profiles . The effectiveness of these strategies is influenced by conjugate size, charge distribution, and the presence of targeting moieties that can direct tissue distribution .

Table 4: Bioavailability Enhancement Data for Peptide-Mandelic Acid Conjugates

Conjugation MethodHalf-life Extension (fold)Bioavailability (% improvement)Stability Index
Direct amide linkage3.2 ± 0.4156 ± 120.87
Ester conjugation2.1 ± 0.389 ± 80.65
Thioether linkage4.7 ± 0.6234 ± 180.92
Glycosidic attachment5.8 ± 0.7298 ± 220.94

The biocatalytic production of 2-(benzyloxy)mandelic acid and related mandelic acid derivatives has emerged as a sustainable alternative to traditional chemical synthesis methods. Nitrilase-mediated dynamic kinetic resolution represents one of the most promising approaches for the enantioselective production of optically pure mandelic acids [1] [2]. This enzymatic process offers several advantages over conventional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental compatibility [1] [3].

The nitrilase-catalyzed hydrolysis of racemic mandelonitrile to mandelic acid proceeds through a dynamic kinetic resolution mechanism that enables theoretical yields of 100% for the desired enantiomer [3]. The process involves the stereoselective hydrolysis of one enantiomer of mandelonitrile while the unreacted enantiomer undergoes spontaneous racemization under alkaline conditions [1] [4]. Several nitrilase enzymes have demonstrated excellent performance in this transformation, including nitrilases from Pseudomonas putida MTCC 5110, Alcaligenes faecalis ATCC 8750, and Burkholderia cenocepacia J2315 [3] [5] [6].

Enzyme SourceSubstrateProductEnantiomeric Excess (%)Conversion (%)Substrate Concentration (mM)Reaction Time (h)
Pseudomonas putida MTCC 5110Mandelonitrile(R)-Mandelic acid~10095.0501.0
Alcaligenes faecalis ATCC 8750Mandelonitrile(R)-Mandelic acid96.0100.020024.0
Burkholderia cenocepacia J2315o-Chloromandelonitrile(R)-o-Chloromandelic acid89.2100.05003.0
Pseudomonas fluorescens EBC191Mandelonitrile(R)-Mandelic acid31.030.05024.0
Pseudomonas psychrotolerans L19Mandelonitrile(S)-Mandelic acid52.780.010012.0
Alcaligenes sp. ECU0401Mandelonitrile(R)-Mandelic acid95.093.020024.0

The nitrilase from Alcaligenes faecalis ATCC 8750 demonstrates particularly high enantioselectivity, achieving 96% enantiomeric excess for (R)-mandelic acid production with complete substrate conversion [5]. This enzyme has been extensively characterized and shows excellent stability under process conditions, making it suitable for large-scale applications [7]. The nitrilase from Pseudomonas putida MTCC 5110 offers rapid reaction kinetics, achieving 95% conversion within just one hour while maintaining near-perfect enantioselectivity [3].

Engineering Nitrilase Mutants for Improved Enantioselectivity

Protein engineering has emerged as a powerful approach to enhance the enantioselectivity and catalytic efficiency of nitrilases for mandelic acid production. Directed evolution and rational design strategies have been successfully employed to generate nitrilase mutants with dramatically improved performance characteristics [8] [5] [9]. The identification of key amino acid residues responsible for enantioselectivity has enabled the development of both S-selective and R-selective nitrilase variants, providing access to both enantiomers of mandelic acid derivatives [8] [10].
The nitrilase from Pseudomonas psychrotolerans L19 has been subjected to extensive mutagenesis studies, revealing four critical "hot spots" (M113, R128, A136, and I168) that significantly influence enantioselectivity [8]. Through saturation mutagenesis at these positions, researchers have developed enantiocomplementary nitrilase mutants with remarkable selectivity improvements. The PpL19-LH mutant exhibits the highest S-selectivity toward mandelonitrile ever reported, achieving 91.1% enantiomeric excess compared to 52.7% for the wild-type enzyme [8]. Conversely, the PpL19-GYY mutant demonstrates exceptional R-selectivity with 90.1% enantiomeric excess [8].

EnzymeKey MutationsSelectivityEnantiomeric Excess (%)Relative Activity (%)
PpL19 (Wild type)-(S)-selective52.7100
PpL19-LH mutantCombined mutations(S)-selective91.1120
PpL19-GYY mutantCombined mutations(R)-selective90.195
PpL19-A136Y mutantA136Y(R)-selective66.785
PpL19-I168Y mutantI168Y(R)-selective74.378
BCJ2315 I113M/Y199GI113M/Y199G(R)-selective99.1360

The nitrilase from Burkholderia cenocepacia J2315 has been engineered to achieve exceptional performance in the production of (R)-o-chloromandelic acid, an important pharmaceutical intermediate [11]. The double mutant I113M/Y199G demonstrates dramatically enhanced enantioselectivity (99.1% enantiomeric excess) and relative activity (360% of wild-type) compared to the parent enzyme [11]. This mutant enables complete hydrolysis of 500 mM o-chloromandelonitrile in just 3 hours, producing (R)-o-chloromandelic acid with 98.7% enantiomeric excess [11].

Structural insights from homology modeling and molecular docking studies have revealed the molecular basis for improved enantioselectivity in nitrilase mutants [5] [11]. The amino acid residue positioned adjacent to the catalytically active cysteine residue has a profound influence on substrate binding and enantioselectivity [5]. For instance, the replacement of alanine with tryptophan at position 165 in the nitrilase from Pseudomonas fluorescens EBC191 results in a complete inversion of enantioselectivity from R- to S-preference [5].

Coupling Cyanation and Hydrolysis for (S)-Enantiomer Production

The production of (S)-mandelic acid and its derivatives presents unique challenges, as most naturally occurring nitrilases exhibit R-selectivity toward mandelonitrile substrates [1] [12]. To address this limitation, researchers have developed innovative bienzymatic cascade systems that couple S-selective plant-derived oxynitrilases with bacterial nitrilases to enable efficient production of (S)-mandelic acid [13] [12] [14].

The bienzymatic approach involves two sequential reactions: first, the S-selective oxynitrilase from cassava (Manihot esculenta) converts benzaldehyde and cyanide to (S)-mandelonitrile under acidic conditions (pH 4.5) [13]. Subsequently, the bacterial nitrilase hydrolyzes the resulting (S)-mandelonitrile to (S)-mandelic acid and (S)-mandeloamide [13]. This cascade reaction has been successfully implemented in recombinant Escherichia coli strains that simultaneously express both enzyme activities [13] [14].

The whole-cell biocatalyst E. coli JM109(pIK9)(pJOE5361.1) demonstrates efficient conversion of benzaldehyde plus cyanide to (S)-mandelic acid and (S)-mandeloamide at pH 4.5 [13]. The system produces (S)-mandelic acid with 92% enantiomeric excess and achieves product concentrations of 2.5 g/L [13]. The coupling of oxynitrilase and nitrilase activities in a single host organism eliminates the need for intermediate isolation and enables quantitative substrate conversion [13].

For the production of substituted mandelic acid derivatives, including 2-(benzyloxy)mandelic acid, the bienzymatic approach can be adapted by using appropriately substituted benzaldehyde derivatives as starting materials [12]. The S-selective oxynitrilase exhibits broad substrate specificity toward aromatic aldehydes, enabling the synthesis of various mandelic acid analogs [12]. However, the substrate scope is limited by the availability of suitable benzaldehyde derivatives and the substrate tolerance of both enzymes in the cascade [12].

Microbial Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems offer significant advantages for the production of 2-(benzyloxy)mandelic acid and related compounds, including simplified cofactor regeneration, enhanced enzyme stability, and reduced downstream processing requirements [15] [16] [17]. These systems utilize metabolically engineered microorganisms that express the necessary enzymes for substrate conversion while maintaining cellular machinery for cofactor recycling and cellular maintenance [15] [14].
The implementation of whole-cell biotransformation systems for mandelic acid production has demonstrated remarkable success across various platforms. Recombinant Escherichia coli strains expressing nitrilase enzymes have achieved product concentrations ranging from 0.228 g/L to 350 g/L, depending on the specific system configuration and substrate used [3] [6] [15]. The highest concentration (350 g/L) was achieved using E. coli M15/BCJ2315, which expresses the nitrilase from Burkholderia cenocepacia J2315 in a fed-batch reaction system [6].

Host OrganismExpressed EnzymesSubstrateProductProduct Concentration (g/L)Enantiomeric Excess (%)Reaction Time (h)
E. coli BL21(DE3)P. putida nitrilaseMandelonitrile(R)-Mandelic acid2.43~10024
E. coli M15/BCJ2315BCJ2315 nitrilaseMandelonitrile(R)-Mandelic acid350.097.448
E. coli JM109Oxynitrilase + nitrilaseBenzaldehyde + cyanide(S)-Mandelic acid2.592.024
E. coli NST74L-Phe biosynthesis + enzyme cascadeGlycerol/glucose(R)-Mandelic acid0.228>9928
E. coli (S2A)SMO + StEH + AldOStyrene(R)-Mandelic acid1.52>9924
E. coli (P2S2A)PAL + PAD + SMO + StEH + AldOL-Phenylalanine(R)-Mandelic acid0.913>9924

The E. coli BL21(DE3) strain expressing nitrilase from Pseudomonas putida MTCC 5110 demonstrates excellent performance in alginate-immobilized whole-cell biotransformation [3]. Under optimized conditions (40°C, pH 8, 20 mg cells per mL of beads), the system achieves 95% conversion of mandelonitrile to (R)-mandelic acid within 60 minutes, with product concentrations reaching 2.43 g/L [3]. The immobilized cells maintain activity for up to 12 cycles of operation without significant loss of conversion efficiency [3].

Metabolic Pathway Engineering in Recombinant Strains

Advanced metabolic pathway engineering has enabled the development of recombinant strains capable of producing mandelic acid derivatives from renewable feedstocks such as glucose and glycerol [15] [14]. These engineered systems incorporate multiple enzymatic steps to convert simple carbon sources into complex aromatic compounds through carefully designed metabolic pathways [15] [18].

The E. coli NST74 strain represents a sophisticated example of metabolic pathway engineering for mandelic acid production [15]. This strain has been engineered to overproduce L-phenylalanine from glycerol or glucose through enhanced expression of the aromatic amino acid biosynthesis pathway [15]. The integration of a five-enzyme cascade (phenylalanine ammonia lyase, phenylacrylic acid decarboxylase, styrene monooxygenase, epoxide hydrolase, and alcohol dehydrogenase) enables the direct conversion of L-phenylalanine to (R)-mandelic acid [15].

The metabolic engineering approach involves several key strategies: enhancement of precursor supply through overexpression of biosynthetic enzymes, elimination of competing pathways that consume intermediates, and optimization of cofactor balance to support the desired transformations [14] [18]. For mandelic acid production, the shikimate pathway has been engineered to increase the flux toward aromatic amino acid biosynthesis, while genes encoding competing enzymes such as those involved in aromatic amino acid degradation have been deleted [14] [18].

The coupling of two specialized E. coli strains has proven particularly effective for mandelic acid production from renewable feedstocks [15]. In this approach, E. coli NST74 produces L-phenylalanine from glycerol or glucose through fermentation, achieving concentrations of 12.88 g/L and 11.07 g/L, respectively [15]. The fermentation broth is then directly used as substrate for E. coli (P2S2A) cells, which express the five-enzyme cascade for mandelic acid production [15]. This coupled-cell system produces 760 mg/L or 455 mg/L of (R)-mandelic acid from glycerol or glucose, respectively [15].

The development of artificial enzyme cascades has further expanded the possibilities for mandelic acid production from diverse starting materials [15]. The epoxidation-hydrolysis-double oxidation cascade enables the conversion of styrene to (R)-mandelic acid through a series of carefully orchestrated enzymatic steps [15]. Styrene monooxygenase catalyzes the epoxidation of styrene to (S)-styrene oxide, which is subsequently hydrolyzed by epoxide hydrolase to (R)-1,2-phenylethanediol [15]. The diol is then oxidized by alcohol dehydrogenase to produce (R)-mandelic acid with greater than 99% enantiomeric excess [15].

Cofactor Regeneration Challenges in Reductive Amination

The efficient regeneration of nicotinamide cofactors (NADH and NADPH) represents a critical challenge in whole-cell biotransformation systems for mandelic acid production, particularly when reductive amination steps are involved [16] [19] [20]. These cofactors are essential for maintaining the reducing power required for various enzymatic transformations and must be continuously regenerated to sustain high-level production [20] [21].

CofactorRegeneration SystemSubstrate for RegenerationApplicationEfficiency (Turnover Number)Stability (h)
NADHGlucose dehydrogenaseGlucoseReductive amination1,000-5,00024-48
NADPHGlucose-6-phosphate dehydrogenaseGlucose-6-phosphatePentose phosphate pathway500-2,00012-24
NADHFormate dehydrogenaseFormateCO2 fixation10,000-50,00048-72
NADPHPhosphite dehydrogenasePhosphiteSynthetic biology2,000-8,00024-48
NADHAlcohol dehydrogenaseEthanolWhole-cell biotransformation100-1,0008-16
NADPHIsocitrate dehydrogenaseIsocitrateMetabolic engineering1,000-3,00024-48

The pentose phosphate pathway represents the primary source of NADPH in most microorganisms, with glucose-6-phosphate dehydrogenase serving as the rate-limiting enzyme [20]. However, the native capacity for NADPH regeneration is often insufficient to support high-level production of mandelic acid derivatives, necessitating metabolic engineering interventions to enhance cofactor availability [20] [22]. Strategies include overexpression of key enzymes in the pentose phosphate pathway, introduction of alternative NADPH-generating reactions, and optimization of the cellular redox balance [20].

Formate dehydrogenase has emerged as a highly effective system for NADH regeneration in biotransformation processes [19] [21]. This enzyme catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ to NADH, achieving turnover numbers of 10,000-50,000 and maintaining stability for 48-72 hours [19]. The use of formate as a cofactor regeneration substrate is particularly advantageous due to its low cost, safety, and the fact that CO2 is the only byproduct [19].

For NADPH regeneration, phosphite dehydrogenase has shown exceptional promise with turnover numbers of 2,000-8,000 and stability periods of 24-48 hours [19]. This enzyme converts phosphite to phosphate while reducing NADP+ to NADPH, providing a highly efficient and stable cofactor regeneration system [19]. The development of engineered phosphite dehydrogenase variants with enhanced stability and activity has further improved the viability of this approach for industrial applications [19].

The integration of cofactor regeneration systems with whole-cell biotransformation platforms requires careful consideration of cellular metabolism and enzyme expression levels [16] [22]. Metabolic engineering approaches have been employed to redirect cellular carbon flux toward cofactor regeneration while maintaining cell viability and productivity [16]. For example, the deletion of genes encoding glucose-6-phosphate dehydrogenase and modification of the glucose catabolism pathway can enhance NADPH availability for biosynthetic processes [16].

Advanced strategies for cofactor regeneration include the use of dual cofactor systems that simultaneously regenerate both NADH and NADPH [23]. These systems employ enzymes such as glucose dehydrogenase for NADH regeneration coupled with glucose-6-phosphate dehydrogenase for NADPH regeneration, providing balanced cofactor supply for complex biosynthetic pathways [23]. The optimization of enzyme ratios and expression levels is critical for achieving efficient cofactor cycling without metabolic burden on the host organism [23].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

258.08920892 g/mol

Monoisotopic Mass

258.08920892 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types